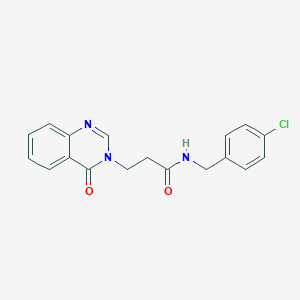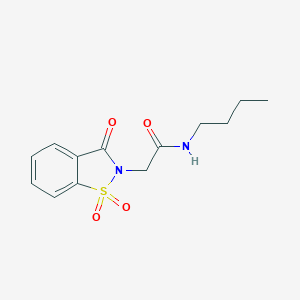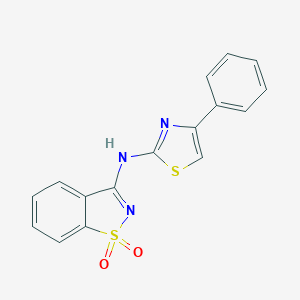
2-(2-Naphthylsulfonyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Naphthylsulfonyl)ethanol, also known as NSE, is a chemical compound that has been widely used in scientific research due to its unique properties. NSE is a sulfonamide derivative that has been shown to have anti-inflammatory and anti-tumor effects.
Wirkmechanismus
The mechanism of action of 2-(2-Naphthylsulfonyl)ethanol is not fully understood, but it has been shown to inhibit the activity of cyclooxygenase (COX), an enzyme that is involved in the production of inflammatory mediators. 2-(2-Naphthylsulfonyl)ethanol has also been shown to inhibit the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects
2-(2-Naphthylsulfonyl)ethanol has been shown to have anti-inflammatory and anti-tumor effects in various animal models. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. 2-(2-Naphthylsulfonyl)ethanol has also been shown to inhibit the growth of tumor cells and induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-Naphthylsulfonyl)ethanol has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity and is well tolerated in animals. However, 2-(2-Naphthylsulfonyl)ethanol has some limitations for lab experiments. It has poor solubility in water, which can limit its bioavailability. 2-(2-Naphthylsulfonyl)ethanol also has a short half-life in vivo, which can make it difficult to study its pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the study of 2-(2-Naphthylsulfonyl)ethanol. One direction is to develop new derivatives of 2-(2-Naphthylsulfonyl)ethanol with improved properties, such as increased solubility and longer half-life. Another direction is to study the pharmacokinetics of 2-(2-Naphthylsulfonyl)ethanol in humans to determine its potential as a drug candidate. 2-(2-Naphthylsulfonyl)ethanol can also be used to study the role of inflammation in various diseases, such as cancer and autoimmune diseases. Finally, 2-(2-Naphthylsulfonyl)ethanol can be used to study the mechanism of action of other anti-inflammatory drugs and to identify new targets for drug development.
Conclusion
In conclusion, 2-(2-Naphthylsulfonyl)ethanol is a chemical compound that has been widely used in scientific research due to its unique properties. It has anti-inflammatory and anti-tumor effects and has been used to study various biological processes. The synthesis of 2-(2-Naphthylsulfonyl)ethanol involves the reaction of 2-naphthol with chlorosulfonic acid to form 2-naphthylsulfonic acid, which is then reacted with sodium hydroxide and ethylene oxide to form 2-(2-Naphthylsulfonyl)ethanol. 2-(2-Naphthylsulfonyl)ethanol has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of 2-(2-Naphthylsulfonyl)ethanol, including the development of new derivatives and the study of its pharmacokinetics in humans.
Synthesemethoden
The synthesis of 2-(2-Naphthylsulfonyl)ethanol involves the reaction of 2-naphthol with chlorosulfonic acid to form 2-naphthylsulfonic acid. This intermediate is then reacted with sodium hydroxide and ethylene oxide to form 2-(2-Naphthylsulfonyl)ethanol. The yield of 2-(2-Naphthylsulfonyl)ethanol can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and reactant ratio.
Wissenschaftliche Forschungsanwendungen
2-(2-Naphthylsulfonyl)ethanol has been widely used in scientific research as a tool to study various biological processes. It has been shown to have anti-inflammatory and anti-tumor effects, making it a potential candidate for the development of new drugs. 2-(2-Naphthylsulfonyl)ethanol has been used to study the role of inflammation in various diseases, such as arthritis and asthma. It has also been used to study the mechanism of action of anti-inflammatory drugs.
Eigenschaften
Produktname |
2-(2-Naphthylsulfonyl)ethanol |
|---|---|
Molekularformel |
C12H12O3S |
Molekulargewicht |
236.29 g/mol |
IUPAC-Name |
2-naphthalen-2-ylsulfonylethanol |
InChI |
InChI=1S/C12H12O3S/c13-7-8-16(14,15)12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9,13H,7-8H2 |
InChI-Schlüssel |
OUTJZNAAPMWBPL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)CCO |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-{[5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B277596.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-benzyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277599.png)
![5-bromo-1-ethyl-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B277600.png)
![5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277602.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277604.png)
![5-bromo-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B277608.png)
![3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B277611.png)
![3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B277612.png)
![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B277614.png)
![5-bromo-1-butyl-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277616.png)
![3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B277617.png)